2-bromoethyl Ethyl Carbonate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-bromoethyl ethyl carbonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9BrO3/c1-2-8-5(7)9-4-3-6/h2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYYNKJKYWYSECY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)OCCBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Bromoethyl Ethyl Carbonate
Direct Synthetic Routes and Reaction Conditions
Detailed experimental procedures for the direct synthesis of 2-bromoethyl ethyl carbonate are not extensively documented in readily available literature. However, analogous reactions, such as the synthesis of its isomer, 1-bromoethyl ethyl carbonate, can provide insight into potential synthetic pathways. The synthesis of 1-bromoethyl ethyl carbonate has been achieved through the bromination of diethyl carbonate. In a representative procedure, diethyl carbonate is heated to reflux, and bromine is added gradually. The reaction temperature is maintained throughout the addition, and upon completion, the mixture is cooled and purified by fractional distillation to yield the final product.
A similar approach for this compound would likely involve the reaction of a suitable C2 bromo-precursor with an ethyl carbonate source.
Analogous Synthetic Approaches for Related Bromoethyl Carbonates and Esters
The synthesis of compounds structurally similar to this compound, such as other bromoethyl carbonates and esters, provides valuable context and alternative synthetic strategies.
The synthesis of 2-bromoethyl methyl carbonate, an analog of this compound, can be accomplished through various routes. One common method involves the reaction of 2-methoxyethanol (B45455) with a brominating agent. For instance, 2-methoxyethanol can be reacted with phosphorus tribromide (PBr₃) to yield 2-bromoethyl methyl ether. google.com While this produces an ether, the underlying principle of converting a hydroxy group to a bromide is relevant.
Another documented approach involves a multi-step process where 2-methoxyethanol is first reacted with metaboric anhydride (B1165640) to form an intermediate, which is then treated with hydrogen bromide to produce 2-bromoethyl methyl ether. google.com This method is reported to have higher yields compared to direct bromination with PBr₃. google.com
| Starting Material | Reagent(s) | Product | Reported Yield | Reference |
| 2-Methoxyethanol | PBr₃ | 2-Bromoethyl methyl ether | <50% | google.com |
| 2-Methoxyethanol | 1. Metaboric anhydride 2. HBr | 2-Bromoethyl methyl ether | High | google.com |
This table summarizes synthetic routes for a related bromoethyl ether, illustrating common strategies for bromo-functionalization.
A well-documented analogous synthesis is that of 2-bromoethyl acetate (B1210297), which shares the bromoethyl functional group.
An effective process for preparing 2-bromoethyl acetate involves the reaction of ethylene (B1197577) glycol with an aqueous solution of hydrogen bromide and acetic acid. google.comgoogle.comwipo.int This reaction is typically carried out under reflux conditions at atmospheric pressure. google.comgoogle.com The reactants, ethylene glycol and hydrogen bromide, are used in substantially equimolar amounts. google.com A 48% aqueous solution of hydrogen bromide is commonly employed. google.comgoogle.com
A key feature of this synthetic process is the use of a solvent that forms an azeotrope with water but not with the 2-bromoethyl acetate product. google.comgoogle.comwipo.int Toluene is a frequently used solvent for this purpose. google.comgoogle.com The reaction mixture is heated to reflux, and the water-solvent azeotrope is distilled off. google.comgoogle.com This continuous removal of water from the reaction mixture drives the equilibrium towards the formation of the ester, thereby increasing the yield of 2-bromoethyl acetate. google.comgoogle.com The distillate separates into an aqueous layer and a solvent layer, both containing some acetic acid. google.comgoogle.com The use of azeotropic distillation is a common technique in esterification reactions to improve conversion rates by removing the water byproduct. scirp.org
| Feature | Description | Reference |
| Reactants | Ethylene glycol, aqueous hydrogen bromide, acetic acid | google.comgoogle.com |
| Key Technique | Azeotropic distillation for water removal | google.comgoogle.comwipo.int |
| Solvent | Forms an azeotrope with water but not the product (e.g., toluene) | google.comgoogle.com |
| Condition | Reflux at atmospheric pressure | google.comgoogle.com |
This table outlines the key aspects of the synthesis of 2-bromoethyl acetate via the reaction of ethylene glycol with HBr and acetic acid.
During the reaction, 2-bromoethanol (B42945) is formed as an intermediate. To convert this intermediate to the desired 2-bromoethyl acetate, acetic acid or acetic anhydride is added to the reaction mixture after the initial azeotropic distillation. google.comgoogle.com Acetic anhydride is often preferred as it reacts with any residual water to form acetic acid, which then esterifies the bromoethanol. google.comgoogle.com Following this addition, heating and distillation are continued to remove all the water-solvent azeotrope and any excess acetic acid, resulting in the final 2-bromoethyl acetate product. google.com
Synthesis of Bromoethyl Ethers (e.g., 2-Bromoethyl Ethyl Ether, 2-Bromoethyl Methyl Ether)
The synthesis of bromoethyl ethers is a critical process for obtaining valuable alkylating agents. A common precursor for these ethers is 2-methoxyethanol, which is commercially available and cost-effective. acs.org Various brominating agents have been explored for this conversion. For instance, the reaction of 2-methoxyethanol with phosphorus tribromide in the presence of pyridine (B92270) is one method, though the hazardous nature of phosphorus tribromide makes it less suitable for large-scale synthesis. acs.org Another approach involves a high-temperature and high-pressure reaction of ethylene, oxygen, and methanol (B129727) with cupric bromide. acs.org
A more scalable, one-pot procedure has been developed for the synthesis of 2-bromoethyl methyl ether from 2-methoxyethanol using thionyl chloride. acs.org This method has been successfully used to produce multi-kilogram quantities of the product. acs.org A different strategy employs the reaction of 2-methoxyethanol with metaboric anhydride to form an intermediate, which is then treated with hydrogen bromide to yield 2-bromoethyl methyl ether. google.com This method is noted for its mild reaction conditions and reduced side reactions. google.com
The kinetic properties of the potassium iodide exchange reaction with 2-bromoethyl methyl ether in acetone (B3395972) have been studied, providing insight into its reactivity. sigmaaldrich.comottokemi.com
Table 1: Comparison of Synthetic Methods for 2-Bromoethyl Methyl Ether
| Starting Material | Reagents | Key Conditions | Reported Purity/Yield | Reference |
|---|---|---|---|---|
| 2-Methoxyethanol | Phosphorus Tribromide, Pyridine | Not specified for scale-up due to hazard | Not specified | acs.org |
| Ethylene, Oxygen, Methanol | Cupric Bromide | 140 °C, 50 kg/cm ² pressure | Not specified | acs.org |
| 2-Methoxyethanol | Thionyl Chloride | Reaction under nitrogen, followed by distillation | 94% pure | acs.org |
Synthesis of Bromoethyl Carbamates (e.g., Benzyl (B1604629) (2-Bromoethyl)carbamate, tert-Butyl N-(2-Bromoethyl)carbamate)
Bromoethyl carbamates are versatile intermediates in organic synthesis, notably used in the creation of complex molecules and heterocyclic systems.
Benzyl (2-bromoethyl)carbamate is typically synthesized from 2-bromoethylamine (B90993) hydrobromide and benzyl chloroformate. The reaction proceeds by treating a cooled mixture of 2-bromoethylamine hydrobromide in dioxane with aqueous sodium hydroxide (B78521), followed by the dropwise addition of benzyl chloroformate. This compound serves as a building block for producing various derivatives through nucleophilic substitution at the bromine atom and can participate in Aza-Michael reactions to form pyrrolidines.
Tert-Butyl N-(2-bromoethyl)carbamate , another important intermediate, is produced by reacting 2-bromoethylamine or its salt (like the hydrobromide) with a tert-butoxycarbonyl (Boc) group introducing agent, such as di-tert-butyl dicarbonate. google.comgoogle.com The reaction is often carried out in a water-soluble solvent like dioxane or acetonitrile (B52724) in the presence of a base such as sodium hydroxide or triethylamine. google.comgoogle.com This compound is useful as an intermediate for synthesizing inhibitors of nitric oxide (NO) synthetase. google.comgoogle.com It is described as a white solid and is soluble in solvents like chloroform (B151607) and ethyl acetate. chemdad.com
Table 2: Synthesis of Bromoethyl Carbamates
| Product | Precursors | Reagents/Solvent | Key Features | Reference |
|---|---|---|---|---|
| Benzyl (2-bromoethyl)carbamate | 2-Bromoethylamine hydrobromide, Benzyl chloroformate | Dioxane, Aqueous Sodium Hydroxide | Versatile building block for substitution and Aza-Michael reactions. | |
| tert-Butyl N-(2-bromoethyl)carbamate | 2-Bromoethylamine hydrobromide, Di-tert-butyl dicarbonate | Dioxane/Water, Sodium Hydroxide | Used in synthesis of NO synthetase inhibitors. | google.com |
Strategic Incorporation of the 2-Bromoethyl Moiety via Alkylation and Substitution Reactions
The 2-bromoethyl group is a key functional component that can be introduced into a variety of molecular scaffolds through several strategic reactions.
Utilization of 1,2-Dibromoethane (B42909) and Related Brominating Agents
1,2-Dibromoethane is a fundamental reagent for introducing the 2-bromoethyl group into molecules. It is widely used in alkylation reactions, where it can react with nucleophiles to form a new carbon-heteroatom or carbon-carbon bond, leaving a bromoethyl substituent. For example, the alkylation of thymine (B56734) with 1,2-dibromoethane can produce various N-1 or N-3 monosubstituted derivatives, which can then undergo further reactions like cyclization. researchgate.net
This reagent is also employed in the synthesis of other compounds. For instance, it can be used to prepare functionalized styrenes through palladium-catalyzed cross-coupling with arylboronic acids. alkalisci.com Furthermore, 1,2-dibromoethane serves as a precursor in the synthesis of ethane-1,2-dithiol by reaction with thiourea, followed by hydrolysis. wikipedia.org The reaction of 1,2-dibromoethane with alcoholic potassium hydroxide leads to an elimination reaction, yielding acetylene. tardigrade.in
Coupling with Phenolic Systems
The 2-bromoethyl group can be coupled with phenolic systems to form aryl ethyl ethers. This type of reaction, a variant of the Williamson ether synthesis, involves the deprotonation of a phenol (B47542) to form a more nucleophilic phenoxide ion, which then attacks the electrophilic carbon of the 2-bromoethyl precursor. This strategy is foundational for building more complex molecules. A related, more advanced method involves the one-pot synthesis of benzo[b]furans from phenols and bromoalkynes. nih.gov This process begins with the addition of phenols to bromoalkynes to generate (Z)-2-bromovinyl phenyl ethers, which then undergo palladium-catalyzed intramolecular cyclization. nih.gov This highlights the utility of bromo-substituted precursors in forming C-O bonds with phenols, a principle that extends to saturated systems like 2-bromoethyl derivatives for creating diverse molecular architectures.
Formation of Functionalized Sulfur-Containing Derivatives
The electrophilic nature of the carbon-bromine bond in 2-bromoethyl precursors makes them excellent substrates for reactions with sulfur nucleophiles, leading to a variety of sulfur-containing derivatives. A classic example is the reaction with thiourea, which acts as a source of sulfide (B99878). wikipedia.org The initial S-alkylation forms an isothiouronium salt, which can then be hydrolyzed to generate the corresponding thiol. wikipedia.org
This reactivity is harnessed in the synthesis of various biologically relevant molecules. For example, 2-bromo-1-(3,5-diiodo-2-hydroxyphenyl)ethan-1-one reacts with N,N-dialkyldithiocarbamic acid salts to produce diiodo-substituted phenacyl dithiocarbamates. researchgate.net More broadly, the development of methods for creating organosulfur compounds is a significant area of research, with applications in pharmaceuticals and materials science. sciencedaily.comnih.gov The synthesis of novel 2-methyl-3-furyl sulfide derivatives has also been achieved through reactions involving the nucleophilic substitution of disulfides. nih.gov
Cyclization Reactions Involving 2-Bromoethyl Precursors
The 2-bromoethyl group is a key structural element in precursors designed for intramolecular cyclization reactions to form various heterocyclic rings. The presence of the bromine atom provides a good leaving group that facilitates ring closure when a nucleophile is present elsewhere in the molecule.
For example, an efficient synthesis of azetidines, which are strained four-membered N-heterocycles, uses (2-bromoethyl)sulfonium triflate. bristol.ac.uk In this process, a vinylsulfonium salt is generated in situ, which reacts with an N-protected arylglycine ester. A subsequent intramolecular nucleophilic attack displaces a diphenyl sulfide leaving group to form the azetidine (B1206935) ring. bristol.ac.uk
In another example, Lewis acid-promoted cyclization of benzoyl chlorides with 2-(4,5-dihydrooxazol-2-yl)anilines can produce N3-chloroethyl quinazolinones. rsc.org This reaction demonstrates the versatility of bromo- and chloro-ethyl precursors in constructing complex heterocyclic systems. The cyclization of N-1 or N-3 mono-substituted alkylthymines, formed from the reaction of thymine with 1,2-dibromoethane, is another instance of this strategy. researchgate.net
Green Chemistry Considerations in Synthetic Design
The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the manufacturing process. This involves a focus on minimizing waste, using less hazardous chemicals, and improving energy efficiency.
The choice of solvent is a critical factor in the environmental footprint of a chemical process. Traditional syntheses of carbonates often employ volatile organic compounds (VOCs) that can be harmful to human health and the environment. The pursuit of greener alternatives has led to the investigation of more benign solvent systems.
Organic carbonates themselves are recognized for their low toxicity and high biodegradability, making them attractive as green reagents and solvents. researchgate.netelsevierpure.com The use of ionic liquids (ILs) and supercritical carbon dioxide (scCO₂) are promising avenues for the synthesis of organic carbonates. acs.orgmdpi.comresearchgate.net Ionic liquids, which are salts with low melting points, exhibit negligible vapor pressure, high thermal and chemical stability, and can be tailored for specific catalytic activities. researchgate.net Their use can simplify product separation and allow for catalyst recycling. researchgate.net Supercritical CO₂, a fluid state of carbon dioxide held at or above its critical temperature and pressure, offers an environmentally friendly medium that can enhance reaction rates and selectivity. acs.orgnih.govacs.orgresearchgate.net
The following table compares the properties of conventional solvents with greener alternatives for carbonate synthesis:
| Solvent Type | Examples | Advantages in Carbonate Synthesis | Disadvantages |
| Conventional Solvents | Dichloromethane, Toluene, Tetrahydrofuran | Good solubility for reactants | Volatile, often toxic, environmental persistence |
| Ionic Liquids (ILs) | [BMIm][Br], [EMIm][Br] | Negligible vapor pressure, high thermal stability, tunable properties, potential for catalyst recycling. mdpi.comnih.gov | Higher cost, potential toxicity of some ILs, viscosity |
| **Supercritical CO₂ (scCO₂) ** | Carbon Dioxide | Non-toxic, non-flammable, readily available, enhances reaction kinetics, simplifies product separation. acs.orgnih.govacs.org | Requires high-pressure equipment |
| Organic Carbonates | Dimethyl carbonate, Propylene carbonate | Low toxicity, biodegradable, can act as both solvent and reagent. researchgate.netelsevierpure.com | May participate in side reactions |
Research into the synthesis of asymmetrical organic carbonates has shown that a catalyst system of AgCl in an ionic liquid like 1-butyl-3-methylimidazolium acetate ([Bmim][OAc]) can be highly efficient at room temperature and atmospheric pressure. nih.gov
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. rsc.orgnih.govresearchgate.netat.ua The application of microwave irradiation can significantly reduce the energy consumption of the synthetic process. researchgate.net
The benefits of microwave-assisted synthesis in the context of carbonate production include:
Rapid Heating: Microwaves directly heat the reaction mixture, leading to a rapid increase in temperature and faster reaction rates. at.ua
Increased Yields and Selectivity: In many cases, microwave heating results in higher product yields and improved selectivity compared to conventional heating. rsc.orgnih.gov
A study on the synthesis of cyclic carbonates from olefins using sodium bicarbonate demonstrated that microwave heating led to significantly better yields and selectivities than conventional heating. rsc.orgnih.gov Another report detailed a fast microwave-assisted method for synthesizing calcium carbonate with various morphologies. nih.gov These findings suggest that a microwave-assisted approach could be highly beneficial for the synthesis of this compound.
| Parameter | Conventional Heating | Microwave-Assisted Heating |
| Reaction Time | Hours | Minutes researchgate.net |
| Energy Consumption | High | Low researchgate.net |
| Yields | Often lower | Often higher rsc.orgnih.gov |
| Selectivity | May be lower | Often higher rsc.orgnih.gov |
The in situ generation of reactive species is a key strategy in green chemistry to avoid the handling and storage of toxic and unstable reagents. eurekaselect.com In the context of carbonate synthesis, this could involve the in situ production of a phosgene (B1210022) equivalent from a less hazardous precursor.
One study has demonstrated the synthesis of dialkyl carbonates from carbon monoxide, bromine, and an alcohol via the in situ formation of carbonyl dibromide on a silica (B1680970) catalyst. uq.edu.au This approach avoids the direct use of highly toxic phosgene. Another method involves the photo-on-demand in situ synthesis of chloroformates from chloroform and oxygen, which can then react with alcohols to form carbonates. organic-chemistry.org
The application of a catalytic system that can capture CO₂ from flue gas and catalyze its in situ cycloaddition to form cyclic carbonates has also been reported, showcasing an innovative approach to both carbon capture and utilization. rsc.org These examples highlight the potential for developing a safer and more sustainable synthesis of this compound by generating a key reactive intermediate in the reaction vessel as it is needed.
The ability to recycle reagents and solvents is a cornerstone of green chemistry, leading to reduced waste and lower operational costs. seppure.comactenviro.com In the synthesis of this compound, both the solvent and any catalysts used should ideally be recoverable and reusable.
Ionic liquids, as mentioned previously, are particularly amenable to recycling due to their low volatility and immiscibility with many organic products. researchgate.net Catalyst systems, such as the AgCl/[Bmim][OAc] combination used for asymmetrical carbonate synthesis, have been shown to be reusable for multiple cycles without a significant loss of activity. nih.gov
Solvent recycling systems, which can involve techniques like distillation, adsorption, and membrane separation, are crucial for minimizing the environmental impact of industrial chemical processes. seppure.comactenviro.com The implementation of such systems in the production of this compound would significantly contribute to its green credentials.
Reaction Mechanisms and Reactivity Studies of 2 Bromoethyl Ethyl Carbonate
Decomposition and Rearrangement Pathways
The stability and decomposition of carbonate compounds are influenced by factors such as the nature of the substituents and the conditions applied. For 2-bromoethyl ethyl carbonate, both thermal and rearrangement pathways are significant aspects of its reactivity profile.
Thermal Elimination and Pyrolysis Processes
Thermal decomposition involves the breakdown of a compound by heat. youtube.comyoutube.com In the case of organic carbonates, heating can lead to the elimination of smaller, stable molecules. For simple alkyl carbonates, this process generally requires elevated temperatures to break the carbonate structure, typically yielding an oxide and carbon dioxide. youtube.comchemguide.co.uk
While specific pyrolysis studies on this compound are not extensively detailed in the available literature, the thermal behavior can be inferred from related brominated organic compounds and carbonates. The presence of the bromo-substituent introduces alternative decomposition pathways. The thermal degradation of brominated flame retardants, for instance, is known to produce hydrogen bromide, carbon oxides, and various hydrocarbons. cetjournal.it The main products detected during the thermal decomposition of these complex brominated molecules include carbon monoxide and hydrogen bromide. cetjournal.it
Intramolecular Rearrangements and Cyclic Intermediate Formation
A significant reaction pathway for halo-substituted carbonates is intramolecular rearrangement, often leading to the formation of stable cyclic products. Research on analogous compounds demonstrates this reactivity. For example, studies on 2,3-dibromopropyl ethyl carbonate show that upon heating to 180°C, it undergoes an intramolecular rearrangement to form 3-bromopropylene carbonate and ethyl bromide. rsc.org This reaction suggests a pathway where the carbonate oxygen acts as an internal nucleophile, displacing the bromide ion at a neighboring carbon, or a concerted mechanism leading to the cyclic product.
This type of rearrangement highlights the potential for this compound to form a five-membered cyclic carbonate. Through a similar intramolecular process, this compound could cyclize to form ethylene (B1197577) carbonate and ethyl bromide. This reaction would proceed through a cyclic transition state or intermediate, driven by the formation of the thermodynamically stable five-membered ring of ethylene carbonate. The formation of cyclic intermediates, such as bromonium ions, is a well-established phenomenon in other reactions involving alkyl halides. libretexts.orglibretexts.org Five-membered cyclic carbonates are recognized as versatile intermediates in organic synthesis. mdpi.com
The general mechanism for such cyclizations often involves the following steps:
Activation of the carbon-bromine bond.
Nucleophilic attack by one of the carbonate oxygen atoms onto the electrophilic carbon bearing the bromine atom.
Formation of a cyclic intermediate or transition state.
Expulsion of the ethyl group, typically as ethyl bromide, to yield the final cyclic carbonate.
Nucleophilic Substitution Reactions at the Electrophilic Bromine Center
The presence of a primary bromine atom makes this compound a substrate for nucleophilic substitution reactions.
General Principles of Bromine Displacement
The carbon atom bonded to the bromine in this compound is electrophilic due to the electron-withdrawing nature of the bromine atom. bloomtechz.com This makes it susceptible to attack by nucleophiles. As a primary alkyl halide, it is expected to undergo nucleophilic substitution predominantly through the S(_N)2 (bimolecular nucleophilic substitution) mechanism. bloomtechz.com
The key characteristics of the S(_N)2 reaction are:
Concerted Mechanism: The reaction occurs in a single step where the nucleophile attacks the electrophilic carbon at the same time as the bromide leaving group departs. bloomtechz.com
Backside Attack: The nucleophile attacks from the side opposite to the leaving group. bloomtechz.com
Stereochemistry: If the carbon center were chiral, the reaction would proceed with an inversion of stereochemistry. bloomtechz.com
Kinetics: The reaction rate depends on the concentration of both the substrate (this compound) and the nucleophile.
The bromine atom is a good leaving group because the bromide ion (Br⁻) is a stable species. This facilitates the displacement by a wide range of nucleophiles.
Kinetic Investigations
Specific kinetic studies detailing the reaction rates of this compound are not extensively available in the surveyed literature. However, the expected kinetics can be predicted based on established mechanistic principles for similar compounds.
Rate = k[this compound][Nucleophile]
Here, 'k' is the second-order rate constant. This implies that the reaction rate is directly proportional to the concentration of both the substrate and the attacking nucleophile. Kinetic studies on similar S(_N)2 reactions have confirmed this relationship. nih.gov For example, a kinetic study on the reaction of certain allylic halides revealed that a nucleophilic addition was the rate-determining step. researchgate.net
Experimental determination of these kinetics would typically involve:
Monitoring the concentration of reactants or products over time using techniques like spectroscopy (NMR, IR) or chromatography (GC, HPLC).
Performing experiments with varying initial concentrations of the substrate and nucleophile to determine the order of the reaction with respect to each component.
Studying the reaction at different temperatures to calculate the activation energy (Ea), which provides insight into the energy barrier of the reaction.
For thermal decomposition, the kinetics are often first-order, depending only on the concentration of the decomposing substance. The rate law would be:
Rate = k[this compound]
Studies on the thermal decomposition of ethanethiol, for example, have analyzed its unimolecular decomposition pathways, providing a model for how such investigations could be approached for this compound. nih.gov
Broader Mechanistic Principles in Related Bromoethyl Compounds
Phosphine-catalyzed reactions are a cornerstone of modern organic synthesis, known for their versatility in forming carbon-carbon and carbon-heteroatom bonds under mild conditions. nih.gov The general mechanism of nucleophilic phosphine (B1218219) catalysis begins with the addition of a tertiary phosphine to an electrophilic starting material. nih.gov This initial step forms a zwitterionic intermediate, typically a β-phosphonium enolate or a related species. nih.gov
In reactions involving compounds with a structure analogous to 2-bromoethyl carbonate, such as 2-(bromomethyl)acrylates, a plausible mechanism proceeds as follows:
Nucleophilic Attack: The phosphine (e.g., triphenylphosphine) attacks the electrophilic carbon-carbon double bond in a conjugate addition.
Intermediate Formation: This addition, followed by the elimination of the bromide ion, generates a phosphonium (B103445) bromide intermediate.
Ylide Generation: In the presence of a base (like triethylamine), the intermediate is deprotonated to form a reactive phosphonium ylide.
Further Reaction: This ylide can then act as a nucleophile, reacting with another molecule of the starting material or a different electrophile to build more complex structures. acs.org
Phosphine catalysts can promote various types of transformations, including annulations (ring-forming reactions). rsc.org For example, phosphines can catalyze [3+2] and [4+2] annulation reactions, leading to the formation of five- or six-membered rings, respectively. rsc.org The specific reaction pathway followed often depends on the exact structure of the reactants and the reaction conditions, such as the presence of an acid or base. rsc.org
Stereochemistry is a critical aspect of chemical reactions, as the three-dimensional arrangement of atoms in a molecule can dramatically affect its properties and biological activity. In catalytic reactions, chiral catalysts are often used to control the stereochemical outcome, leading to the preferential formation of one enantiomer or diastereomer over others.
The stereospecificity of a reaction refers to how the stereochemistry of the starting material dictates the stereochemistry of the product. For instance, the cyclopropanation of alkenes using carbenes or carbenoids is often stereospecific. masterorganicchemistry.com A cis-alkene will yield a cis-substituted cyclopropane (B1198618), while a trans-alkene will yield a trans product, because the addition occurs in a concerted fashion where both new bonds form simultaneously. masterorganicchemistry.comwikipedia.org
In phosphine-catalyzed reactions, the stereochemical outcome can be influenced by the choice of a chiral phosphine ligand. nih.gov By screening various chiral ligands, solvents, and additives, reaction conditions can be optimized to achieve high enantiomeric excess (ee), which is a measure of the purity of one enantiomer in a mixture. nih.gov For example, in the copper-catalyzed alkylation of 3-bromooxindoles, using a specific chiral bis(phosphine) ligand was key to achieving stereoselectivity. nih.gov
Similarly, in Michael-initiated ring-closure (MIRC) reactions to form cyclopropanes, the use of chiral phase-transfer catalysts can induce enantioselectivity, although the level of success can vary. mdpi.comresearchgate.net The stereochemical outcome in these cases is often explained by the formation of specific transition state assemblies involving the substrate, the nucleophile, and the chiral catalyst. researchgate.net
Proton transfer is a fundamental step in many organic reaction mechanisms, including those for the formation of cyclopropane rings. In cyclopropanation reactions, the generation of a key carbanion intermediate often relies on a deprotonation step facilitated by a base.
One common method for cyclopropane synthesis is the intramolecular cyclization of haloalkanes that have an electron-withdrawing group. wikipedia.org The mechanism involves:
Deprotonation: A strong base removes a proton from the carbon adjacent to the electron-withdrawing group, creating a carbanion.
Intramolecular Nucleophilic Attack: The newly formed carbanion acts as a nucleophile and attacks the carbon atom bearing the halogen (e.g., bromine).
Ring Closure: This attack displaces the halide ion and forms the cyclopropane ring in what is known as a 3-exo-trig cyclization. wikipedia.org
This mechanism is central to the Favorskii rearrangement and related processes. wikipedia.org
In other types of cyclopropanations, such as those catalyzed by phosphines or other catalysts, proton transfer can occur at different stages. For example, in some phosphine-catalyzed reactions, an intermediate ylide is formed after a proton transfer step. nih.gov In the Kulinkovich reaction, which forms cyclopropanols from esters and Grignard reagents, a titanium-based catalyst mediates the key transformations that likely involve proton transfer or related steps. wikipedia.org
The study of iron-porphyrin and hemoprotein-catalyzed cyclopropanations reveals that these reactions proceed through a concerted, non-radical mechanism. nih.gov This is distinct from other pathways that might involve radical intermediates and stepwise bond formation. nih.gov Understanding the precise nature of bond formation and any associated proton-transfer steps is crucial for controlling the reaction and designing more efficient catalysts. nih.gov
Advanced Spectroscopic and Analytical Characterization for Research on 2 Bromoethyl Ethyl Carbonate and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For 2-bromoethyl ethyl carbonate, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.
The ethyl group will present as a quartet for the methylene (B1212753) protons (-O-CH₂-CH₃) due to coupling with the adjacent methyl protons, and a triplet for the methyl protons (-O-CH₂-CH₃) from coupling with the methylene protons. The 2-bromoethyl group will exhibit two triplets of equal integration corresponding to the methylene group adjacent to the oxygen atom (-O-CH₂-CH₂-Br) and the methylene group adjacent to the bromine atom (-O-CH₂-CH₂-Br). The downfield shift of the protons closer to the electronegative oxygen and bromine atoms is a key diagnostic feature.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| -O-CH₂-CH₃ | ~4.2 | Quartet (q) | ~7.1 |
| -O-CH₂-CH₃ | ~1.3 | Triplet (t) | ~7.1 |
| -O-CH₂-CH₂-Br | ~4.4 | Triplet (t) | ~6.5 |
| -O-CH₂-CH₂-Br | ~3.6 | Triplet (t) | ~6.5 |
Carbon-13 NMR (¹³C NMR) provides critical information about the carbon framework of a molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts are influenced by the electronic environment of each carbon. For instance, the carbonyl carbon of the carbonate group is expected to appear significantly downfield. Data from related compounds like 2-bromoethyl ethyl ether and (2-bromoethyl)benzene (B7723623) can be used to estimate the chemical shifts for the carbon atoms in the ethyl and bromoethyl moieties. chemicalbook.comchemicalbook.com
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C =O (Carbonate) | ~155 |
| -O-C H₂-CH₃ | ~64 |
| -O-CH₂-C H₃ | ~14 |
| -O-C H₂-CH₂-Br | ~68 |
| -O-CH₂-C H₂-Br | ~28 |
Fluorine-19 NMR (¹⁹F NMR) is a powerful technique for the analysis of organofluorine compounds due to the high sensitivity of the ¹⁹F nucleus and the large chemical shift range, which makes it highly sensitive to subtle changes in the molecular structure. nih.govbeilstein-journals.org While there are no specific reports on fluorinated derivatives of this compound in the provided results, the principles of ¹⁹F NMR can be applied to hypothetical derivatives.
For instance, a derivative where the bromine atom is substituted with fluorine (2-fluoroethyl ethyl carbonate) would show a distinct signal in the ¹⁹F NMR spectrum. The chemical shift and coupling to adjacent protons (H-F coupling) would provide unambiguous evidence for the presence and location of the fluorine atom. rsc.org Furthermore, ¹⁹F NMR is an excellent tool for monitoring the synthesis of fluorinated molecules in real-time, providing insights into reaction kinetics and mechanisms. nih.govscholaris.ca The introduction of a trifluoromethyl group, for example, would serve as a spectroscopic handle for tracking reactive intermediates. nih.gov
Mass Spectrometry (MS) Techniques
Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.
MALDI-TOF MS is a soft ionization technique primarily employed for the analysis of large molecules such as polymers and proteins, as it minimizes fragmentation. researchgate.netresearchgate.netnih.gov Its application to small molecules like this compound can be limited by interference from the matrix in the low mass range. nih.gov However, it can be a valuable tool for characterizing derivatives of this compound, particularly in the context of polymerization. For example, if this compound were used as a monomer or an initiator in a polymerization reaction, MALDI-TOF MS could be used to analyze the resulting oligomers or polymers, providing information on their molecular weight distribution and end-groups. researchgate.net The analysis of poly(ethylene ether-carbonate) by MALDI-TOF MS has demonstrated its utility in identifying different combinations of monomer units within polymer chains. researchgate.net
GC-EIMS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. The sample is first vaporized and separated based on its boiling point and polarity in the GC column, and then ionized and fragmented by a high-energy electron beam in the mass spectrometer. guidechem.com
For this compound, GC-EIMS would provide both its retention time and a characteristic mass spectrum. The molecular ion peak ([M]⁺) may be observed, although it could be weak due to the lability of the molecule under electron ionization. The fragmentation pattern is predictable based on the functional groups present. libretexts.org Key fragmentation pathways would include:
Loss of the bromoethyl radical (•CH₂CH₂Br).
Loss of the ethyl radical (•CH₂CH₃).
Cleavage of the carbonate group, leading to fragments corresponding to the ethyl and bromoethyl cations.
Rearrangement reactions.
| Proposed Fragment | Structure | m/z |
| [CH₃CH₂OCO₂CH₂CH₂Br]⁺ | Molecular Ion | 198/200 |
| [CH₃CH₂OCO₂]⁺ | Ethyl Carbonate Cation | 89 |
| [BrCH₂CH₂O]⁺ | Bromoethoxy Cation | 123/125 |
| [CH₂CH₂Br]⁺ | Bromoethyl Cation | 107/109 |
| [CH₃CH₂O]⁺ | Ethoxy Cation | 45 |
| [CH₃CH₂]⁺ | Ethyl Cation | 29 |
Vibrational Spectroscopy
Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) techniques, offers profound insights into the molecular structure of this compound. These methods probe the vibrational modes of molecules, yielding a unique spectral fingerprint that is invaluable for structural elucidation and the identification of functional groups.
FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies. For carbonates, the carbonyl (C=O) stretching vibration is a particularly strong and characteristic absorption band. mdpi.comresearchgate.net In the case of this compound, the FT-IR spectrum is distinguished by prominent peaks corresponding to its key structural features.
The analysis of related carbonate compounds provides a comparative basis for interpreting the spectrum of this compound. For instance, the FT-IR spectrum of ethylene (B1197577) carbonate exhibits a characteristic C=O stretching band. researchgate.net Similarly, studies on other organic carbonates reveal strong absorptions in the region of 1700-1800 cm⁻¹, which are indicative of the carbonate group. The presence of the C-Br bond in this compound would also be expected to produce a characteristic absorption, typically in the lower frequency "fingerprint" region of the spectrum.
Detailed analysis of the FT-IR spectrum of this compound allows for the assignment of specific vibrational modes to different parts of the molecule. These assignments are crucial for confirming the compound's identity and for studying its interactions in various chemical environments.
Table 1: Characteristic FT-IR Vibrational Frequencies for this compound and Related Structures
| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Reference |
| C=O | Stretching | 1700 - 1800 | |
| C-O | Stretching | 1000 - 1300 | |
| C-Br | Stretching | 500 - 600 | |
| CH₂ | Bending | ~1465 | |
| CH₃ | Bending | ~1375 |
This table is interactive. Users can filter and search the data.
Complementing FT-IR, FT-Raman spectroscopy provides information on the vibrational modes of a molecule by scattering monochromatic laser light. While FT-IR is sensitive to polar functional groups, Raman spectroscopy is particularly effective for analyzing non-polar bonds and symmetric vibrations.
In the context of this compound, FT-Raman spectroscopy can provide valuable data on the carbon backbone and the symmetric vibrations of the carbonate group. Studies on various carbonate minerals have demonstrated the utility of Raman spectroscopy in identifying different vibrational modes, including the symmetric stretching of the C-O bond and bending modes of the carbonate ion. mdpi.com Although specific FT-Raman data for this compound is not extensively detailed in the provided results, the principles derived from the analysis of other carbonates are directly applicable. mdpi.commdpi.comnih.gov For instance, the Raman spectra of carbonate-containing compounds typically show a strong peak for the symmetric C-O stretch.
The combination of FT-IR and FT-Raman spectroscopy offers a comprehensive vibrational analysis of this compound, enabling a detailed understanding of its molecular structure and bonding characteristics.
Table 2: Expected FT-Raman Shifts for Key Functional Groups in this compound
| Functional Group | Vibrational Mode | Approximate Raman Shift (cm⁻¹) | Reference |
| C=O | Symmetric Stretch | 1700 - 1800 | |
| C-O | Symmetric Stretch | 1000 - 1100 | mdpi.com |
| C-C | Stretch | 800 - 1200 | |
| C-Br | Stretch | 500 - 600 |
This table is interactive. Users can filter and search the data.
Chromatographic Methods for Purity Assessment and Reaction Monitoring
Chromatographic techniques are essential for determining the purity of this compound and for monitoring the progress of reactions in which it is a reactant or product. Gas-Liquid Chromatography (GLC) and High-Performance Liquid Chromatography (HPLC) are two of the most powerful and widely used chromatographic methods for these purposes.
Gas-Liquid Chromatography (GLC), a subset of gas chromatography (GC), is a highly effective technique for separating and analyzing volatile compounds. In GLC, the sample is vaporized and injected into a column, where it is partitioned between a gaseous mobile phase and a liquid stationary phase coated on a solid support.
The analysis of organic carbonates like ethylene carbonate and ethyl methyl carbonate has been successfully demonstrated using GC with a flame ionization detector (FID). cromlab-instruments.es For the analysis of this compound, a similar approach can be employed. The choice of the stationary phase is critical for achieving good separation. A column with intermediate polarity, such as one containing a phenylmethylpolysiloxane phase, would likely be suitable. cromlab-instruments.es
GLC is particularly useful for assessing the purity of this compound by detecting the presence of volatile impurities, such as residual starting materials from its synthesis (e.g., 2-bromoethanol). orgsyn.org By comparing the retention time of the main peak with that of a known standard, the identity of the compound can be confirmed. The area of the peak is proportional to the concentration of the compound, allowing for quantitative analysis.
Table 3: Illustrative GLC Parameters for the Analysis of Carbonate Compounds
| Parameter | Value/Type | Reference |
| Column Type | Capillary | cromlab-instruments.es |
| Stationary Phase | Phenylmethylpolysiloxane | cromlab-instruments.es |
| Detector | Flame Ionization Detector (FID) | cromlab-instruments.es |
| Carrier Gas | Helium or Nitrogen | cromlab-instruments.es |
| Injection Mode | Split/Splitless | cromlab-instruments.es |
This table is interactive. Users can filter and search the data.
High-Performance Liquid Chromatography (HPLC) is a versatile and powerful technique for the separation, identification, and quantification of a wide range of compounds, including those that are non-volatile or thermally unstable. HPLC is particularly well-suited for monitoring the progress of reactions involving this compound and for assessing the purity of the final product. nih.govnih.gov
In HPLC, the sample is dissolved in a liquid mobile phase and pumped through a column packed with a solid stationary phase. The separation is based on the differential partitioning of the sample components between the two phases. For the analysis of this compound, a reversed-phase HPLC method would typically be used. nih.gov In this mode, the stationary phase is non-polar (e.g., C18-modified silica), and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water.
The use of a UV detector is common in HPLC, as many organic molecules, including those with carbonyl groups, absorb UV light. nih.gov By monitoring the absorbance at a specific wavelength, the elution of the compound of interest can be detected. HPLC can provide highly accurate and precise quantitative data, making it an invaluable tool for quality control. nih.gov
Table 4: Typical HPLC Conditions for the Analysis of Organic Esters and Related Compounds
| Parameter | Value/Type | Reference |
| Column Type | Reversed-Phase (e.g., C18) | nih.gov |
| Mobile Phase | Acetonitrile/Water or Methanol (B129727)/Water | nih.gov |
| Detector | UV-Vis | nih.gov |
| Flow Rate | 0.5 - 2.0 mL/min | |
| Injection Volume | 5 - 20 µL |
This table is interactive. Users can filter and search the data.
Theoretical and Computational Chemistry Studies on 2 Bromoethyl Ethyl Carbonate
Electronic Structure and Bonding Analysis
Computational chemistry provides powerful tools to investigate the electronic structure and bonding of molecules, offering insights that complement experimental findings. For 2-bromoethyl ethyl carbonate, theoretical studies would be instrumental in understanding its reactivity, stability, and intermolecular interactions. While specific computational studies on this compound are not readily found in publicly available literature, this section outlines the types of analyses that would be performed and the nature of the expected findings based on established theoretical frameworks.
Natural Atomic Orbital (NAO) Analysis for Charge Delocalization
Natural Atomic Orbital (NAO) analysis is a computational method used to calculate the distribution of electron density on each atom within a molecule. This provides a more chemically intuitive picture of the atomic charges compared to other population analysis methods. The analysis involves diagonalizing the one-particle density matrix to obtain the "natural" orbitals for each atom, which ideally have occupation numbers close to integer values (2, 1, or 0).
For this compound, an NAO analysis would reveal the extent of charge delocalization. It is expected that the electronegative oxygen and bromine atoms would exhibit negative natural charges, indicating a higher electron density. The carbonyl carbon would likely show a significant positive charge, making it an electrophilic center. The analysis would quantify the charge distribution across the entire molecule, providing a foundation for understanding its electrostatic potential and reactivity towards nucleophiles and electrophiles.
Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions
Natural Bond Orbital (NBO) analysis extends the concept of NAOs to describe the bonds and lone pairs of a molecule in a localized Lewis-like structure. This method transforms the complex molecular orbitals into a set of localized one-center (lone pair) and two-center (bond) orbitals. A key aspect of NBO analysis is the examination of "delocalization" effects, which are quantified by second-order perturbation theory. This reveals stabilizing interactions between filled (donor) NBOs and empty (acceptor) NBOs.
Molecular Orbital Analysis (HOMO-LUMO) for Stability and Reactivity
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO reflects its ability to accept electrons. The energy gap between the HOMO and LUMO is an important indicator of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and reactive.
For this compound, a HOMO-LUMO analysis would provide insights into its chemical behavior. The HOMO would likely be localized on the atoms with the highest electron density, such as the oxygen and bromine atoms, indicating that these are the most probable sites for electrophilic attack. Conversely, the LUMO would likely be centered on the electrophilic carbonyl carbon and the C-Br antibonding orbital, suggesting these are the sites for nucleophilic attack. The calculated HOMO-LUMO energy gap would provide a quantitative measure of its stability and propensity to undergo chemical reactions.
Spectroscopic Property Prediction
Computational methods can also be used to simulate and predict the spectroscopic properties of molecules, which can be invaluable for interpreting experimental spectra and for the identification of the compound.
Simulated UV-Visible Spectra
Time-dependent density functional theory (TD-DFT) is a common computational method used to predict the electronic absorption spectra (UV-Visible spectra) of molecules. This method calculates the excitation energies and oscillator strengths of electronic transitions from the ground state to various excited states.
A simulated UV-Visible spectrum for this compound would predict the wavelengths of maximum absorption (λmax) and the intensities of the electronic transitions. It is expected that the primary electronic transitions would involve the promotion of electrons from non-bonding orbitals (n) on the oxygen atoms and potentially the bromine atom to the π* antibonding orbital of the carbonyl group (n → π* transitions). The simulation would provide a theoretical basis for understanding the electronic structure and for comparison with experimentally measured spectra.
Predicted Vibrational Frequencies (FT-IR, FT-Raman)
Computational chemistry can accurately predict the vibrational frequencies of a molecule, which correspond to the peaks observed in its infrared (IR) and Raman spectra. These calculations are typically performed using density functional theory (DFT) and involve the calculation of the second derivatives of the energy with respect to the atomic positions. The resulting vibrational modes can be visualized to understand the specific atomic motions associated with each frequency.
Reaction Mechanism Elucidation through Computational Modeling
The elucidation of reaction mechanisms through computational modeling provides invaluable insights into the transformation of reactants into products. For a molecule like this compound, this would involve mapping the energetic pathways of its potential reactions, such as nucleophilic substitution or elimination.
Transition State Characterization
A transition state (TS) represents the highest energy point along a reaction coordinate, corresponding to a saddle point on the potential energy surface. Characterizing the TS is crucial for understanding the kinetics of a reaction. For this compound, this would involve locating the specific geometry where bonds are partially broken and formed during a reaction. A key feature of a transition state is the presence of a single imaginary frequency in the vibrational analysis, which corresponds to the motion along the reaction coordinate. The energy of this transition state, relative to the reactants, determines the activation energy of the reaction.
Potential Energy Surface Analysis
A potential energy surface (PES) is a multidimensional surface that describes the potential energy of a system as a function of its atomic coordinates. Analysis of the PES allows for the identification of stable molecules (local minima), transition states (saddle points), and the pathways that connect them. For this compound, a detailed PES analysis would map out the energy landscape for various possible reactions, providing a comprehensive picture of its chemical reactivity. This analysis helps in determining the most favorable reaction pathways and predicting potential side products.
Intrinsic Reaction Coordinate (IRC) Analysis
An Intrinsic Reaction Coordinate (IRC) calculation is a powerful tool used to confirm that a located transition state indeed connects the intended reactants and products. Starting from the transition state geometry, the IRC calculation follows the steepest descent path on the potential energy surface in both the forward and reverse directions. This traces the minimum energy path from the transition state down to the corresponding reactant and product energy minima. For any proposed reaction of this compound, an IRC analysis would be essential to validate the calculated transition state and to ensure the correct connectivity of the reaction pathway.
Conformational Analysis and Stability Predictions
Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. These different arrangements, known as conformers, can have different energies and, therefore, different stabilities. For this compound, a thorough conformational analysis would identify the various possible staggered and eclipsed conformations arising from rotation around its single bonds. By calculating the relative energies of these conformers, the most stable, lowest-energy conformation(s) could be predicted, which is crucial for understanding its physical and chemical properties.
Computational Methodologies and Basis Sets Employed
The accuracy of computational chemistry studies heavily relies on the chosen theoretical methods and basis sets.
Density Functional Theory (DFT) Approaches (e.g., B3LYP, BMK, MPW1B95, M06-2X)
Density Functional Theory (DFT) is a widely used quantum mechanical modeling method for investigating the electronic structure of many-body systems. It has proven to be a good compromise between accuracy and computational cost for a wide range of chemical systems. Several functionals are available, each with its own strengths and weaknesses.
B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This is one of the most popular hybrid functionals, known for providing good results for a wide variety of molecular properties.
BMK (Boese-Martin for Kinetics): This hybrid meta-GGA functional is specifically parameterized to provide better accuracy for reaction barrier heights.
MPW1B95 (Modified Perdew-Wang 1-parameter for kinetics): This is another hybrid functional that has been shown to perform well for kinetic parameters.
M06-2X (Minnesota 2006 functional with 2X): This is a high-nonlocality hybrid meta-GGA functional that is often recommended for main-group thermochemistry, kinetics, and noncovalent interactions.
Ab Initio Methods (e.g., HF, MP2, CCSD(T))
There are currently no published studies that have employed ab initio methods such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), or Coupled Cluster with Singles, Doubles, and perturbative Triples (CCSD(T)) to analyze this compound. Consequently, no data tables of calculated energies, geometric parameters (bond lengths, bond angles, dihedral angles), or other molecular properties derived from these methods are available for this specific compound.
Basis Set Selection (e.g., 6-311++G(d,p), cc-pVTZ)
The scientific literature lacks any computational studies on this compound that specify the use of the 6-311++G(d,p) or cc-pVTZ basis sets. As a result, there are no research findings or data tables to report regarding the impact of basis set selection on the calculated properties of this molecule.
Solvation Models (e.g., Polarizable Continuum Model (PCM))
No research has been found that applies the Polarizable Continuum Model (PCM) or any other solvation model to investigate the behavior of this compound in solution. Therefore, there is no data available on its solvated properties, such as solvation free energy or changes in its conformational preferences in different solvent environments.
Research Applications of 2 Bromoethyl Ethyl Carbonate and Its Structural Motifs
Role as a Synthetic Intermediate and Building Block in Organic Synthesis
There is no specific information in the surveyed literature detailing the role of 2-bromoethyl ethyl carbonate as a synthetic intermediate or building block.
Precursor to Advanced Organic Molecules
No documented instances of this compound being used as a precursor for advanced organic molecules were found.
Alkylation Agent in Diverse Chemical Transformations
While related bromo-compounds are known alkylating agents, no specific examples or studies of this compound being used for this purpose are available. wikipedia.org
Utility in Materials Science Research
No specific research was found on the applications of this compound in materials science.
Development of Ionic Liquid Precursors
While carbonate-based synthesis routes for ionic liquids exist, there is no mention of this compound as a precursor in this context. core.ac.uknih.gov
Components in Polymer Chemistry
No studies were identified that utilize this compound in polymer chemistry. Research in this area often involves related molecules like poly(bromoethyl acrylate). researchgate.net
Specific Functional Group Transformations Enabled by this compound
The chemical literature surveyed does not provide specific examples of functional group transformations that are uniquely enabled by this compound. General principles of functional group transformations exist but are not specifically documented for this compound. youtube.com
Preparation of β-Hydroxy Esters via Reformatsky Reaction
The Reformatsky reaction, discovered by Sergey Nikolaevich Reformatsky in 1887, is a well-established method for the formation of β-hydroxy esters. byjus.com The classical version of this reaction involves the condensation of an aldehyde or ketone with an α-halo ester in the presence of metallic zinc. wikipedia.org
The reaction mechanism commences with the oxidative insertion of zinc into the carbon-halogen bond of the α-halo ester to form an organozinc reagent, commonly referred to as a Reformatsky enolate. wikipedia.orgorganic-chemistry.org This enolate is less reactive than corresponding lithium enolates or Grignard reagents, which prevents it from reacting with the ester functionality of another molecule. wikipedia.org The organozinc reagent then adds to the carbonyl group of an aldehyde or ketone. nrochemistry.com A subsequent acidic workup hydrolyzes the zinc alkoxide intermediate to yield the final β-hydroxy ester product. byjus.comnrochemistry.com
A critical requirement for the classical Reformatsky reaction is the presence of a halogen atom at the alpha (α) position relative to the carbonyl group of the ester. This specific arrangement is necessary to stabilize the resulting organozinc intermediate (enolate).
The structure of this compound, however, does not meet this requirement. The bromine atom is located on the beta (β) carbon relative to the carbonate's carbonyl group. This structural difference makes it unsuitable as a direct substrate for the classical Reformatsky reaction, as the formation of a stable zinc enolate is not feasible.
Table 1: Structural Comparison for Reformatsky Reaction
| Compound | Halogen Position | Suitability for Classical Reformatsky Reaction |
|---|---|---|
| Ethyl bromoacetate | α-position | Yes |
| This compound | β-position | No |
Aza-Michael Additions for Heterocycle Synthesis
The aza-Michael addition is a powerful carbon-nitrogen bond-forming reaction that involves the conjugate addition of a nitrogen-based nucleophile (a primary or secondary amine) to an electron-deficient alkene, known as a Michael acceptor. ntu.edu.sg This reaction is widely employed in organic synthesis for the preparation of β-amino carbonyl compounds and is particularly valuable for the construction of nitrogen-containing heterocyclic rings through intramolecular variations. nih.gov
The key components of an aza-Michael reaction are:
Michael Donor: A nitrogen nucleophile, such as a primary or secondary amine or an azide.
Michael Acceptor: An activated alkene, typically an α,β-unsaturated carbonyl compound (e.g., enone, enoate) or other electron-deficient olefin. researchgate.net
Table 2: Components of the Aza-Michael Addition
| Component | Role | Example |
|---|---|---|
| Michael Donor | Nitrogen Nucleophile | Aniline, Piperidine |
The compound this compound is neither a Michael donor nor a Michael acceptor. It is an alkylating agent due to the presence of the reactive carbon-bromine bond. While it does not directly participate in the key bond-forming step of an aza-Michael addition, its structural motif could potentially be incorporated into a multi-step synthetic sequence for heterocycle synthesis.
For instance, a primary or secondary amine could first undergo an aza-Michael addition to an appropriate acceptor. The resulting secondary or tertiary amine could then be alkylated with this compound. This would introduce the -CH₂CH₂O(CO)OCH₂CH₃ fragment onto the nitrogen atom. Subsequent chemical transformations of this new, larger molecule could then lead to the formation of complex heterocyclic structures. However, specific examples of this compound being used in this manner for heterocycle synthesis are not prominently documented in the reviewed literature. The primary application in this context would be leveraging its bromoethyl structural motif for post-addition functionalization.
Advanced Chemical Technologies
The bromoethyl moiety is a valuable precursor in specialized areas of chemical synthesis, particularly where a two-carbon linker is required, and a leaving group is needed for a substitution reaction.
Positron Emission Tomography (PET) is a powerful molecular imaging technique that relies on the use of radiopharmaceuticals labeled with positron-emitting isotopes, such as fluorine-18 (B77423) (¹⁸F). The synthesis of these ¹⁸F-labeled tracers is a critical area of radiopharmaceutical chemistry. One common strategy for introducing ¹⁸F into a molecule is through fluoroethylation, which often involves a nucleophilic substitution reaction on a suitable precursor.
Bromoethyl-containing compounds are excellent precursors for the synthesis of ¹⁸F-fluoroethylating agents and final ¹⁸F-fluoroethylated radiopharmaceuticals. nih.gov The general approach involves the reaction of a bromoethyl derivative with a [¹⁸F]fluoride/Kryptofix 2.2.2/carbonate complex. nih.gov The bromide ion acts as a good leaving group, allowing for its displacement by the [¹⁸F]fluoride ion to form a carbon-fluorine bond.
Several bromoethyl precursors have been successfully used for this purpose.
1,2-dibromoethane (B42909) is used to produce 2-bromo-1-[¹⁸F]fluoroethane, a versatile agent for the subsequent fluoroethylation of other molecules. nih.gov
2-bromoethyl tosylate has been used as a precursor to synthesize 2-[¹⁸F]fluoroethyl bromide, which was then used to prepare the PET tracer O-(2′-[¹⁸F]fluoroethyl)-L-tyrosine ([¹⁸F]FET). researchgate.net
2-fluoroethyl brosylate ([¹⁸F]F(CH₂)₂OBs) is another labeling agent used for the O-fluoroethylation of phenolic precursors. nih.gov
The compound this compound fits the profile of a suitable precursor for ¹⁸F-fluoroethylation. The bromine atom can be displaced by [¹⁸F]fluoride to generate ¹⁸F-fluoroethyl ethyl carbonate. This labeled compound could potentially serve as a PET tracer itself or act as an intermediate for transferring the ¹⁸F-fluoroethyl group to another target molecule.
Table 3: Precursors for ¹⁸F-Fluoroethylating Agents
| Precursor | Resulting ¹⁸F-Labeling Agent | Reference |
|---|---|---|
| 1,2-Dibromoethane | 2-Bromo-1-[¹⁸F]fluoroethane | nih.gov |
| 2-Bromoethyl tosylate | 2-[¹⁸F]Fluoroethyl bromide | researchgate.net |
| Ethylene (B1197577) glycol ditosylate | [¹⁸F]Fluoroethyl tosylate | N/A |
| This compound | ¹⁸F-Fluoroethyl ethyl carbonate (Proposed) | N/A |
Q & A
Q. What are the common synthetic routes for preparing 2-bromoethyl ethyl carbonate, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : this compound is typically synthesized via esterification or transesterification reactions. A plausible route involves reacting 2-bromoethanol with ethyl chloroformate in the presence of a base (e.g., pyridine or triethylamine) to neutralize HCl byproducts. Reaction optimization includes:
- Temperature Control : Maintaining 0–5°C during reagent addition to minimize side reactions (e.g., hydrolysis) .
- Solvent Selection : Use anhydrous dichloromethane or THF to prevent moisture interference .
- Purification : Distillation under reduced pressure (boiling point ~125–127°C) or column chromatography with ethyl acetate/hexane mixtures improves purity .
Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy :
- ¹H NMR : Peaks at δ ~1.3 ppm (triplet, CH3 in ethyl group), δ ~3.6–4.3 ppm (multiplet, -OCH2CH2Br and carbonate OCH2) .
- ¹³C NMR : Carbonate carbonyl at δ ~155 ppm, Br-bearing carbon at δ ~35 ppm .
- GC-MS : Retention time and fragmentation patterns (e.g., m/z 153 [M-Br]+) confirm molecular identity .
- IR Spectroscopy : Strong absorption at ~1740 cm⁻¹ (C=O stretch) .
Q. What safety precautions are critical when handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact. Use fume hoods for ventilation .
- Storage : Store at –20°C in airtight, argon-purged containers to prevent degradation .
- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste protocols .
Advanced Research Questions
Q. How does the reactivity of this compound compare to other alkylating agents (e.g., 2-bromoethyl ethyl sulfide) in nucleophilic substitution reactions?
- Methodological Answer : this compound acts as a milder alkylating agent due to the electron-withdrawing carbonate group, which stabilizes the transition state. Comparative studies show:
- Reaction Rate : Slower than 2-bromoethyl ethyl sulfide (thioether) but faster than chloro analogs due to Br’s leaving-group ability .
- Selectivity : Prefers soft nucleophiles (e.g., thiols) over amines in polar aprotic solvents (DMF, acetonitrile) .
- Mechanistic Probes : Use kinetic isotope effects (KIE) or Hammett plots to quantify electronic influences .
Q. What strategies can mitigate decomposition of this compound under varying pH and temperature conditions?
- Methodological Answer :
- pH Stability : Avoid strongly acidic/basic conditions (pH <3 or >10) to prevent hydrolysis. Buffered systems (pH 5–7) in anhydrous solvents enhance stability .
- Thermal Degradation : Store below –20°C and limit heating above 40°C. Differential scanning calorimetry (DSC) can identify decomposition thresholds .
- Additives : Stabilize with radical inhibitors (e.g., BHT) or chelating agents in metal-catalyzed reactions .
Q. How can this compound be utilized in synthesizing polymer precursors or bioactive molecules?
- Methodological Answer :
- Polymer Chemistry : Acts as a crosslinker in carbonate-based polymers. Optimize monomer ratios via SEC (size-exclusion chromatography) to control molecular weight .
- Pharmaceutical Intermediates : Couple with amines or thiols to generate carbamate prodrugs. Monitor reaction progress via TLC or HPLC .
- Click Chemistry : Incorporate into azide-alkyne cycloadditions for functionalized dendrimers. Use Cu(I) catalysts for regioselectivity .
Contradictions and Data Gaps
- Synthetic Yield Variability : and report conflicting optimal temperatures (reflux vs. cold conditions) for analogous bromoethyl compounds. Researchers should conduct DOE (Design of Experiments) to identify condition-dependent outcomes .
- Toxicological Data : Limited information on acute toxicity (). Preliminary assays (e.g., Ames test) are recommended before in vivo studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
